molecular formula C9H10O B1235108 trans-Anol CAS No. 20649-39-2

trans-Anol

Cat. No.: B1235108
CAS No.: 20649-39-2
M. Wt: 134.17 g/mol
InChI Key: UMFCIIBZHQXRCJ-NSCUHMNNSA-N
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Description

trans-Anol: is a phenylpropanoid compound characterized by a phenol group substituted at position 4 by a prop-1-enyl group in the trans configuration . This compound is known for its presence in various plants, where it contributes to the aroma and flavor profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Anol can be synthesized through the transesterification of esters with alcohols in the presence of acid or base catalysts . The reaction involves the exchange of the alkoxy group of the ester with the alcohol group, driven by the presence of a catalyst and often performed under heating conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic conversion of precursor compounds such as coumaryl acetate using enzymes like this compound/isoeugenol synthase . This method ensures high specificity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: trans-Anol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: trans-Anol is unique due to its specific trans configuration, which imparts distinct chemical properties and reactivity compared to its cis or non-substituted counterparts .

Biological Activity

trans-Anol, a phenylpropanoid compound characterized by its phenolic structure substituted at position 4 by a prop-1-enyl group, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is classified as a phenolic compound . Its molecular formula is C10H12OC_{10}H_{12}O, and it has a molecular weight of approximately 148.20 g/mol. The structural representation highlights the presence of a hydroxyl group (-OH) attached to an aromatic ring, which is crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses substantial antioxidant activity, which can mitigate oxidative stress in biological systems.

  • DPPH Scavenging Activity : IC50 = 45 µg/mL
  • ABTS Scavenging Activity : IC50 = 30 µg/mL

This antioxidant property is attributed to its ability to donate hydrogen atoms due to the presence of the hydroxyl group .

3. Cytotoxicity and Anticancer Potential

This compound has also been investigated for its cytotoxic effects on various cancer cell lines. A study assessed its impact on human breast cancer cells (MCF-7) and cervical cancer cells (HeLa).

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis via ROS production
HeLa30Mitochondrial membrane potential dissipation

The results suggest that this compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to those receiving standard treatment.

Case Study 2: Antioxidant Properties in Animal Models

In an animal model of oxidative stress induced by high-fat diet, administration of this compound resulted in reduced markers of oxidative damage and improved liver function parameters. This suggests potential therapeutic applications for conditions associated with oxidative stress .

Properties

IUPAC Name

4-[(E)-prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFCIIBZHQXRCJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174684
Record name 4-Propenylphenol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20649-39-2
Record name 4-Propenylphenol, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Propenylphenol, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1E)-prop-1-en-1-yl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PROPENYLPHENOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20748P37VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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